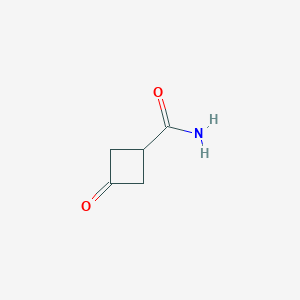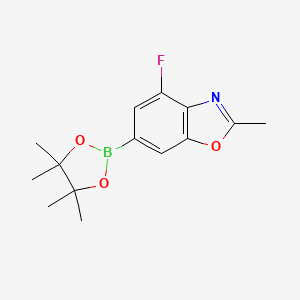
6-Fluoropyridine-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoropyridine-2-sulfonyl fluoride is a fluorinated pyridine derivative that has garnered significant interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and sulfonyl fluoride groups in its structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and beyond.
Mécanisme D'action
Target of Action
Sulfonyl fluoride electrophiles, a group to which 6-fluoropyridine-2-sulfonyl fluoride belongs, are known to be reactive probes in chemical biology and molecular pharmacology .
Mode of Action
Sulfonyl fluorides, in general, are known to possess a balance of biocompatibility (including aqueous stability) and protein reactivity . This suggests that this compound may interact with its targets in a similar manner.
Analyse Biochimique
Biochemical Properties
6-Fluoropyridine-2-sulfonyl fluoride is known for its interesting and unusual physical, chemical, and biological properties . It has a strong electron-withdrawing substituent in the aromatic ring, which reduces its basicity and makes it less reactive than its chlorinated and brominated analogues .
Cellular Effects
Compounds with similar structures, such as aryl fluorosulfates and aryl sulfonyl fluorides, have been shown to react with nucleophiles on target proteins via a process called Sulfur (VI) Fluoride Exchange (SuFEx), irreversibly cross-linking the interacting biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves the reaction of the sulfonyl fluoride group with nucleophiles on target proteins via SuFEx, leading to the formation of a stable covalent bond . This process converts transient and reversible protein-biomolecule interactions into stable binding complexes .
Metabolic Pathways
Similar compounds have been used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoropyridine-2-sulfonyl fluoride typically involves the introduction of fluorine and sulfonyl fluoride groups onto a pyridine ring. One common method includes the fluorination of pyridine derivatives followed by sulfonylation. For instance, 2-fluoropyridine can be sulfonylated using sulfuryl fluoride (SO2F2) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and sulfonylation processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluoropyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
6-Fluoropyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the sulfonyl fluoride group.
4-Fluoropyridine: Another fluorinated pyridine isomer with different substitution patterns.
Sulfonyl Fluorides: Compounds like methanesulfonyl fluoride and trifluoromethanesulfonyl fluoride share the sulfonyl fluoride group but differ in their overall structure and reactivity.
Uniqueness: 6-Fluoropyridine-2-sulfonyl fluoride is unique due to the combination of fluorine and sulfonyl fluoride groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in synthetic chemistry, biology, and industry .
Propriétés
IUPAC Name |
6-fluoropyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAQCGHIWRYQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934638-48-8 |
Source


|
| Record name | 6-fluoropyridine-2-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2722804.png)

![[2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2722806.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2722811.png)

